molecular formula C21H20N2O B4855574 2-(1,3-Diphenylimidazolidin-2-yl)phenol

2-(1,3-Diphenylimidazolidin-2-yl)phenol

Cat. No.: B4855574
M. Wt: 316.4 g/mol
InChI Key: UKQGDGICLXRVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Diphenylimidazolidin-2-yl)phenol is a heterocyclic organic compound featuring an imidazolidine core substituted with two phenyl groups at the 1- and 3-positions and a phenol moiety at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1,3-diphenylimidazolidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-20-14-8-7-13-19(20)21-22(17-9-3-1-4-10-17)15-16-23(21)18-11-5-2-6-12-18/h1-14,21,24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGDGICLXRVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Diphenylimidazolidin-2-yl)phenol typically involves the reaction of 1,1’,3,3’-tetraphenyl-2,2’-biimidazolidinylidene with phenols. One common method includes the following steps :

    Reactants: 1,1’,3,3’-tetraphenyl-2,2’-biimidazolidinylidene and 3-acetamidophenol.

    Solvent: Chlorobenzene.

    Reaction Conditions: The mixture is stirred at 100°C for 6 hours under a nitrogen atmosphere.

    Isolation: The product is precipitated by adding 2-propanol to the hot mixture, followed by filtration and washing with 2-propanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Diphenylimidazolidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazolidine ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(1,3-Diphenylimidazolidin-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its imidazole core, which is a common motif in many pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,3-Diphenylimidazolidin-2-yl)phenol is not fully understood. it is believed to interact with various molecular targets through its phenol and imidazolidine groups. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
2-(1,3-Diphenylimidazolidin-2-yl)phenol -OH (phenol) C21H18N2O* ~314.4 g/mol Hydrogen-bond donor, acidic proton
5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol -OCH3 (phenol) C22H22N2O2 346.43 g/mol Methoxy group reduces H-bond capacity
2-(2-Ethoxyphenyl)-1,3-diphenylimidazolidine -OCH2CH3 (phenyl) C23H24N2O 344.45 g/mol Ether substituent enhances lipophilicity
2-(2-Chlorophenyl)-1,3-diphenylimidazolidine -Cl (phenyl) C21H17ClN2 332.83 g/mol Electron-withdrawing Cl alters reactivity

*Calculated based on structural similarity to cited analogs.

Key Observations :

  • Hydrogen Bonding: The phenol group in the parent compound enables strong intermolecular hydrogen bonds, enhancing crystallinity and aqueous solubility compared to methoxy or ethoxy analogs .
  • Lipophilicity : Ether substituents (e.g., -OCH2CH3) increase logP values, favoring membrane permeability in drug design contexts .

Physicochemical Properties

Solubility and Melting Points
  • This compound: Higher solubility in polar solvents (e.g., DMSO, ethanol) due to phenolic -OH; melting point likely >200°C (predicted from imidazolidine rigidity) .
  • Methoxy Analog : Reduced polarity from -OCH3 lowers aqueous solubility but improves organic phase partitioning .
  • Chloro Analog : Increased density and melting point due to halogenated aromatic system; solubility trends similar to parent compound .
Spectral Characteristics
  • IR Spectroscopy: Phenolic -OH shows a broad peak ~3200–3600 cm⁻¹, absent in methoxy/ethoxy analogs. C-Cl stretching in the chloro derivative appears ~550–600 cm⁻¹ .
  • NMR: Aromatic protons in the phenol ring exhibit downfield shifts (~6.5–7.5 ppm) due to electron-withdrawing effects, whereas methoxy groups cause upfield shifts in adjacent protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Diphenylimidazolidin-2-yl)phenol
Reactant of Route 2
2-(1,3-Diphenylimidazolidin-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.